Nadide sodium

描述

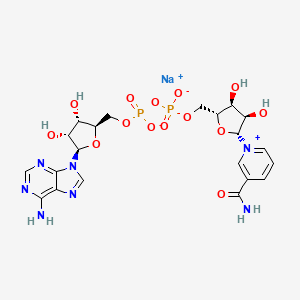

A coenzyme composed of ribosylnicotinamide 5'-diphosphate coupled to adenosine 5'-phosphate by pyrophosphate linkage. It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH). (Dorland, 27th ed)

作用机制

Target of Action

Nadide sodium, also known as Nad sodium salt, is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . It is found widely in nature and is involved in numerous enzymatic reactions in which it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) .

Mode of Action

It is known that it serves as an electron carrier in numerous enzymatic reactions, being alternately oxidized (nad+) and reduced (nadh) . This suggests that this compound plays a crucial role in energy metabolism and redox reactions within the cell.

Biochemical Pathways

This compound is involved in numerous enzymatic reactions, indicating its role in various biochemical pathways . It is a central coenzyme in metabolism, found in all living cells . It is involved in redox reactions, carrying electrons from one reaction to another . Therefore, it is found in two forms: NAD+ is an oxidizing agent, accepting electrons from other molecules and becoming reduced; this reaction forms NADH, which can be used as a reducing agent to donate electrons .

Pharmacokinetics

It is known that it is involved in numerous enzymatic reactions, suggesting that it is metabolized within the cell . The absorption, distribution, metabolism, and elimination (ADME) properties of this compound and their impact on bioavailability are yet to be fully understood .

Result of Action

The result of this compound’s action is its involvement in numerous enzymatic reactions where it serves as an electron carrier . By being alternately oxidized (NAD+) and reduced (NADH), it plays a crucial role in energy metabolism and redox reactions within the cell .

Action Environment

The action of this compound is influenced by the cellular environment. As it is involved in numerous enzymatic reactions, the presence of other enzymes, substrates, and cofactors in the cell can influence its action . Environmental factors such as pH and temperature can also affect the stability and efficacy of this compound .

生化分析

Biochemical Properties

Nadide sodium is involved in numerous biochemical reactions as a coenzyme. It interacts with several enzymes, including dehydrogenases, reductases, and polymerases. For instance, it serves as a substrate for enzymes like lactate dehydrogenase and alcohol dehydrogenase, facilitating the transfer of electrons in redox reactions . Additionally, this compound is a substrate for poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes . The interactions between this compound and these enzymes are crucial for maintaining cellular homeostasis and metabolic balance.

Cellular Effects

This compound significantly influences various cellular processes. It plays a pivotal role in cell signaling pathways, particularly those involving sirtuins and PARPs . By modulating the activity of these enzymes, this compound affects gene expression, DNA repair, and cellular stress responses. Furthermore, it is involved in cellular metabolism, where it participates in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These processes are essential for ATP production and overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as an electron carrier in redox reactions, accepting and donating electrons to facilitate metabolic processes . Additionally, this compound serves as a co-substrate for sirtuins, which are NAD±dependent deacetylases that regulate gene expression and protein function . The binding interactions between this compound and these enzymes are critical for their catalytic activity and subsequent cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature and pH . Studies have shown that this compound remains relatively stable under controlled conditions, but prolonged exposure to extreme temperatures or pH levels can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where changes in NAD+ levels can impact cellular metabolism and stress responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it supports normal cellular functions and metabolic processes. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits without causing adverse effects. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation . It acts as an electron carrier, facilitating the transfer of electrons between metabolic intermediates. Additionally, this compound is a substrate for enzymes involved in NAD+ biosynthesis and salvage pathways . These pathways are essential for maintaining NAD+ levels and supporting cellular metabolism.

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It is taken up by cells via specific transporters and distributed to different cellular compartments . This compound interacts with binding proteins that facilitate its transport and localization within cells. These interactions are crucial for ensuring the availability of NAD+ in different cellular processes and compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles. The compartmentalization of this compound is essential for its function in different cellular processes, such as energy production, DNA repair, and cell signaling .

生物活性

Nadide sodium, also known as 2-(N,N-dimethylamino)-N-(methylphosphonomethyl)acetamide monosodium salt, is a compound that has attracted significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a small molecule characterized by its unique structure, which includes a sodium salt form. Its molecular formula is C₁₁H₁₄N₃NaO₅P, with a molecular weight of approximately 309.2 g/mol. The compound exhibits properties that make it suitable for various biochemical applications, particularly in metabolic processes.

This compound functions primarily as an electron carrier in redox reactions, participating in the conversion between its oxidized form (NAD⁺) and reduced form (NADH). This reversible reaction is crucial for cellular respiration and energy production. The fundamental reaction can be summarized as follows:

In this process, NAD⁺ accepts electrons from substrates during metabolic reactions, facilitating the oxidation of these substrates and ultimately leading to ATP synthesis through the electron transport chain .

1. Cellular Metabolism

This compound plays a critical role in various metabolic pathways. It is involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. Research indicates that NAD⁺ levels decline with age, which may contribute to age-related diseases. Supplementation with this compound has shown potential in rejuvenating cellular functions and improving metabolic health in animal models .

2. Antioxidant Properties

The compound exhibits antioxidant activity by neutralizing free radicals and reducing oxidative stress within cells. This property is particularly beneficial in protecting against cellular damage associated with aging and various diseases .

3. Therapeutic Applications

This compound has been investigated for its potential therapeutic applications in several areas:

- Neuroprotection : Studies suggest that this compound may protect neurons from damage due to oxidative stress, offering potential benefits for neurodegenerative diseases such as Alzheimer's.

- Cancer Treatment : Preliminary research indicates that this compound may enhance the efficacy of certain chemotherapeutic agents by modulating cellular metabolism .

- Cardiovascular Health : this compound's role in improving endothelial function and reducing inflammation has been explored as a means to support cardiovascular health .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

科学研究应用

Biochemical Research Applications

Nadide sodium is integral to several enzymatic reactions and cellular processes:

- Cofactor for Enzymes : NAD serves as a cofactor for enzymes like sirtuins and poly(ADP-ribose) polymerases, which play roles in protein deacetylation, DNA repair, and cellular signaling .

- Metabolic Pathways : It is essential in metabolic pathways, influencing energy production and metabolic balance within cells .

- Post-Translational Modifications : NAD acts as a substrate for ADP-ribosylation, affecting protein function and cellular communication through cyclic ADP-ribose synthesis .

Pharmacological Applications

This compound has significant implications in drug discovery and development:

- Target for Drug Design : NAD is a target for various drugs, particularly in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its role in enhancing glycolysis makes it relevant in cancer research .

- Antimicrobial Activity : NAD is utilized in bacteriology as a supplement for culturing fastidious bacteria. Its derivatives are being explored for their antimicrobial properties against resistant strains .

- Therapeutic Potential : Research indicates that NAD may help improve mitochondrial function and cellular communication, potentially extending lifespan and mitigating age-related diseases .

Case Study 1: NAD in Neurodegenerative Disease Research

A placebo-controlled clinical trial investigated the effects of NADH on Parkinson's disease patients. Although the trial did not show significant effects, it highlighted the need for further exploration into NAD's role in neuroprotection and mitochondrial health .

Case Study 2: NAD as an Antimicrobial Agent

Research has demonstrated that compounds derived from NAD exhibit strong antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest potential applications in developing new antibiotics .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Biochemical Research | Cofactor for enzymatic reactions |

| Pharmacology | Drug target for neurodegenerative diseases |

| Bacteriology | Supplement in culture media for fastidious bacteria |

| Metabolomics | Key role in metabolic pathway analysis |

属性

IUPAC Name |

sodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCURMAMSJFXSG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N7NaO14P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745599 | |

| Record name | sodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20111-18-6 | |

| Record name | sodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。